molecular formula C11H9N3O3 B12029189 (1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine CAS No. 146827-84-1

(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine

Cat. No.: B12029189
CAS No.: 146827-84-1
M. Wt: 231.21 g/mol
InChI Key: HUZCMQIIFYRKFJ-XYOKQWHBSA-N
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Description

5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is a chemical compound with the molecular formula C11H9N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of furaldehyde and phenylhydrazone, characterized by the presence of a nitro group at the 5-position of the furaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE typically involves the reaction of 5-nitro-2-furaldehyde with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can lead to the formation of 5-amino-2-furaldehyde phenylhydrazone .

Scientific Research Applications

5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furaldehyde: A precursor in the synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE.

    5-Nitro-2-furaldehyde semicarbazone: Known for its bacteriostatic and bactericidal properties.

    5-(2-Nitrophenyl)furfural: Used in the synthesis of various organic compounds .

Uniqueness

5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the nitro group and the phenylhydrazone moiety allows it to participate in a variety of chemical reactions and exhibit significant biological activities .

Properties

CAS No.

146827-84-1

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline

InChI

InChI=1S/C11H9N3O3/c15-14(16)11-7-6-10(17-11)8-12-13-9-4-2-1-3-5-9/h1-8,13H/b12-8+

InChI Key

HUZCMQIIFYRKFJ-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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